tert-butyl 2-carbamothioylmorpholine-4-carboxylate
Overview
Description
Tert-butyl 2-carbamothioylmorpholine-4-carboxylate is a unique compound belonging to the carbamothioylmorpholine family. It is known for its biological activity against various diseases, including cancer and cardiovascular diseases.
Preparation Methods
The synthesis of tert-butyl 2-carbamothioylmorpholine-4-carboxylate involves several steps. One common method includes the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
Tert-butyl 2-carbamothioylmorpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: It can be reduced to form thiols or other reduced sulfur-containing compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group or other substituents are replaced by different nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Tert-butyl 2-carbamothioylmorpholine-4-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It demonstrates biological activity against various diseases, making it a valuable compound for biological studies.
Medicine: Its potential therapeutic effects against cancer and cardiovascular diseases are being explored.
Industry: It is used in the development of pharmaceuticals and other industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl 2-carbamothioylmorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in disease pathways. The exact molecular targets and pathways are still under investigation, but its unique structure allows it to interact with various biological molecules.
Comparison with Similar Compounds
Tert-butyl 2-carbamothioylmorpholine-4-carboxylate can be compared with other similar compounds, such as:
Tert-butyl carbamates: These compounds share a similar tert-butyl group but differ in their overall structure and reactivity.
Morpholine derivatives: These compounds have a morpholine ring but may have different substituents, leading to different biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer its distinct biological activity and chemical reactivity .
Properties
IUPAC Name |
tert-butyl 2-carbamothioylmorpholine-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3S/c1-10(2,3)15-9(13)12-4-5-14-7(6-12)8(11)16/h7H,4-6H2,1-3H3,(H2,11,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COPIEWIQTZKNFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C(=S)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401140914 | |
Record name | 4-Morpholinecarboxylic acid, 2-(aminothioxomethyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401140914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260670-75-4 | |
Record name | 4-Morpholinecarboxylic acid, 2-(aminothioxomethyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1260670-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Morpholinecarboxylic acid, 2-(aminothioxomethyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401140914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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